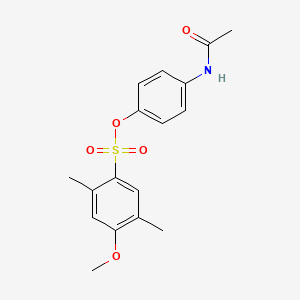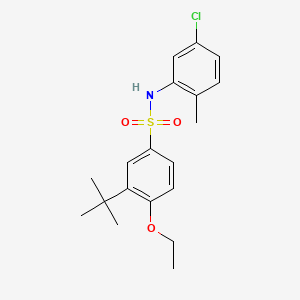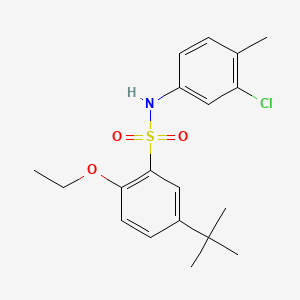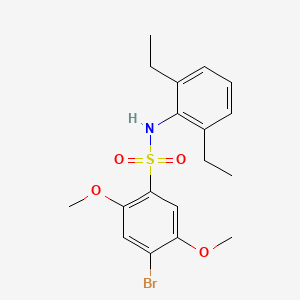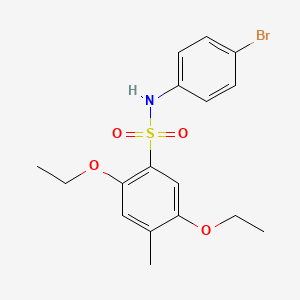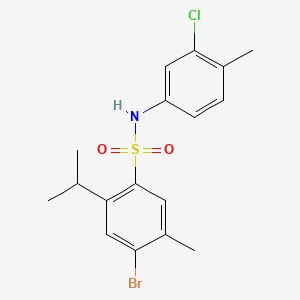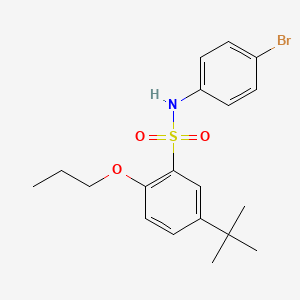![molecular formula C15H12BrClF3NO2S B7456733 4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B7456733.png)
4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide, also known as BPTES, is a small molecule inhibitor that has been widely used in scientific research. BPTES selectively inhibits glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate, and has been shown to have potential therapeutic applications in cancer treatment.
Mechanism of Action
4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide selectively inhibits glutaminase by binding to its active site and preventing the conversion of glutamine to glutamate. Glutamine is an important source of energy and nitrogen for cancer cells, and its depletion by 4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide leads to cell death. 4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast, lung, and pancreatic cancer cells.
Biochemical and Physiological Effects:
4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide has been shown to induce cell death in cancer cells by depleting their glutamine supply. 4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide has also been shown to inhibit the growth of tumors in animal models. However, 4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide has been found to have limited efficacy in some cancer cell lines, and its effectiveness may depend on the metabolic characteristics of the cancer cells.
Advantages and Limitations for Lab Experiments
4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide has several advantages as a tool for scientific research. It is a selective inhibitor of glutaminase and has been shown to induce cell death in cancer cells, while sparing normal cells. 4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide has also been used to study the metabolic effects of glutamine deprivation in cancer cells. However, 4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide has some limitations as a research tool. Its effectiveness may depend on the metabolic characteristics of the cancer cells, and it has been found to have limited efficacy in some cancer cell lines.
Future Directions
There are several future directions for the use of 4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide in scientific research. One area of interest is the development of combination therapies that target multiple metabolic pathways in cancer cells. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide. Additionally, the development of more potent and selective glutaminase inhibitors may lead to the development of more effective cancer therapies.
Synthesis Methods
4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide can be synthesized using a variety of methods, including the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with N-(2-chloro-5-(trifluoromethyl)phenyl)glycine methyl ester in the presence of a base. Other methods include the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with N-(2-chloro-5-(trifluoromethyl)phenyl)glycine or N-(2-chloro-5-(trifluoromethyl)phenyl)alanine, followed by deprotection of the resulting sulfonamide.
Scientific Research Applications
4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide has been extensively used in scientific research as a tool to study the role of glutaminase in cancer metabolism. Glutaminase is upregulated in many cancer cells and is essential for their survival and proliferation. 4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide has been shown to selectively inhibit glutaminase and induce cell death in cancer cells, while sparing normal cells. 4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide has also been used to study the metabolic effects of glutamine deprivation in cancer cells.
properties
IUPAC Name |
4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClF3NO2S/c1-8-6-14(9(2)5-11(8)16)24(22,23)21-13-7-10(15(18,19)20)3-4-12(13)17/h3-7,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMICSAFYMFACEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClF3NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



